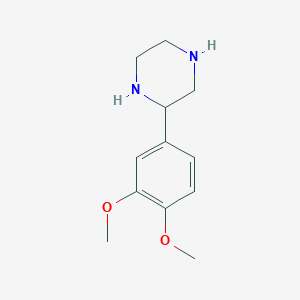
2-(3,4-Dimethoxyphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dimethoxyphenyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry. The compound features a piperazine ring substituted with a 3,4-dimethoxyphenyl group, which imparts unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)piperazine typically involves the reaction of 3,4-dimethoxyphenylamine with piperazine. One common method is the nucleophilic substitution reaction where 3,4-dimethoxyphenylamine reacts with piperazine in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and scalable production.
化学反应分析
Types of Reactions
2-(3,4-Dimethoxyphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
科学研究应用
2-(3,4-Dimethoxyphenyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(3,4-Dimethoxyphenyl)piperazine involves its interaction with various molecular targets, including neurotransmitter receptors. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmission pathways. This modulation can result in various pharmacological effects, such as changes in mood, cognition, and behavior.
相似化合物的比较
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)piperazine
- 1-(2,4-Dimethoxyphenyl)piperazine
- 1-(3,4-Methylenedioxyphenyl)piperazine
Uniqueness
2-(3,4-Dimethoxyphenyl)piperazine is unique due to its specific substitution pattern on the aromatic ring, which influences its chemical reactivity and biological activity. The presence of two methoxy groups at the 3 and 4 positions of the phenyl ring imparts distinct electronic and steric properties, differentiating it from other piperazine derivatives.
属性
分子式 |
C12H18N2O2 |
|---|---|
分子量 |
222.28 g/mol |
IUPAC 名称 |
2-(3,4-dimethoxyphenyl)piperazine |
InChI |
InChI=1S/C12H18N2O2/c1-15-11-4-3-9(7-12(11)16-2)10-8-13-5-6-14-10/h3-4,7,10,13-14H,5-6,8H2,1-2H3 |
InChI 键 |
XMTDOVQYBQWJAL-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C2CNCCN2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



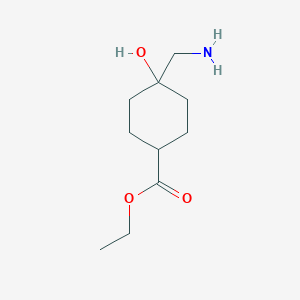
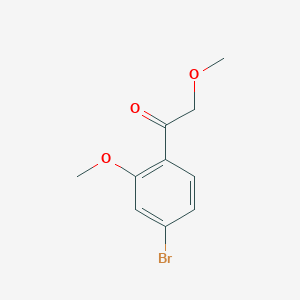
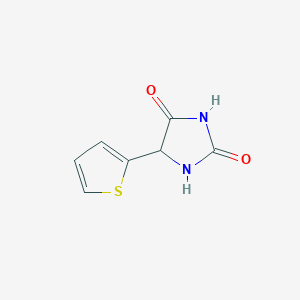
![2,3-dihydro-1H-cyclobuta[b]indole](/img/structure/B15053249.png)

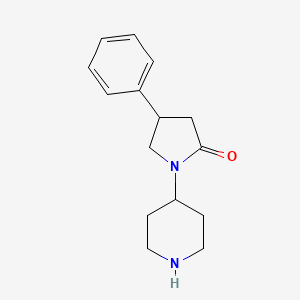

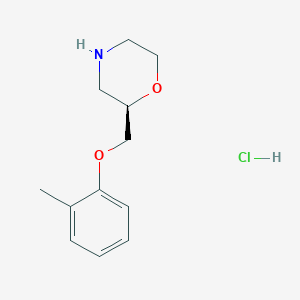
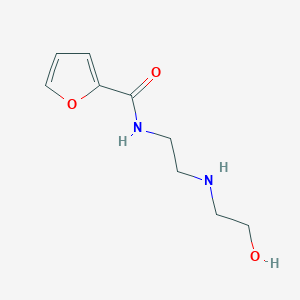
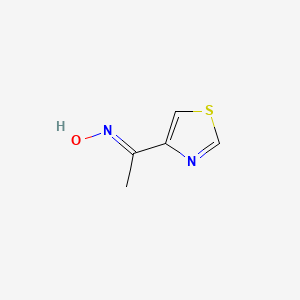
![5-Ethyl-2-(4-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B15053299.png)
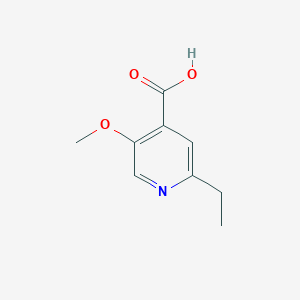
![2-Hydrazino-4'-methyl-[4,5']bithiazolyl-2'-ylamine](/img/structure/B15053317.png)
